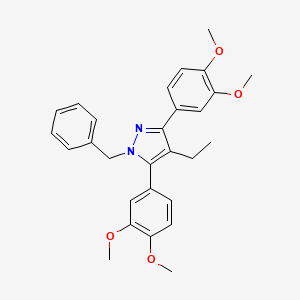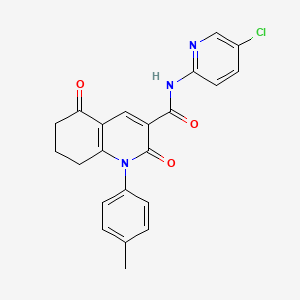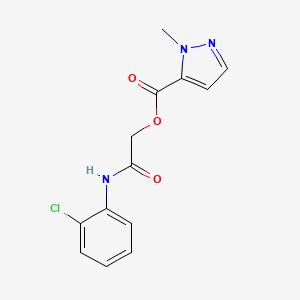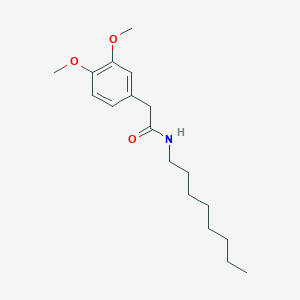![molecular formula C11H7F5N4OS B14926545 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14926545.png)
4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique chemical structure and properties
準備方法
The synthesis of 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The imine group can be reduced to form amines using reducing agents like sodium borohydride.
Substitution: The difluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s properties may be exploited for therapeutic purposes, such as in the design of new pharmaceuticals.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
作用機序
The mechanism of action of 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets through various pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the difluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
類似化合物との比較
Compared to other similar compounds, 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups. Similar compounds include:
4-(Difluoromethoxy)phenyl isothiocyanate: Known for its use in organic synthesis and material science.
{[4-(difluoromethoxy)phenyl]methyl}(octyl)amine: Utilized in the preparation of various chemical products.
2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol: Employed in the synthesis of complex organic molecules.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
特性
分子式 |
C11H7F5N4OS |
|---|---|
分子量 |
338.26 g/mol |
IUPAC名 |
4-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H7F5N4OS/c12-9(13)21-7-3-1-6(2-4-7)5-17-20-8(11(14,15)16)18-19-10(20)22/h1-5,9H,(H,19,22)/b17-5+ |
InChIキー |
IKGQOSLMPXJBGJ-YAXRCOADSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C(F)(F)F)OC(F)F |
正規SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C(F)(F)F)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926470.png)
![1,5-dimethyl-N-{2-[(naphthalen-1-ylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926472.png)
![N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]furan-2-carbohydrazide](/img/structure/B14926494.png)



![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926519.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926524.png)
![4-[4-[(3-chlorophenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14926528.png)


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926539.png)
